Benazolin-ethyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Agriculture as a Herbicide

Scientific Field: Agriculture and Plant Science

Summary of the Application: Benazolin-ethyl is a selective, systemic, post-emergence herbicide . It is primarily used in rape fields to kill annual broad-leaved weeds, especially black bindweed, chickweed, and cleavers .

Methods of Application: The herbicide is applied post-emergence, meaning it is used after the weeds have sprouted. It is typically sprayed onto the fields where it is absorbed by the plants.

Results or Outcomes: The use of Benazolin-ethyl has proven effective in controlling a wide range of weeds present in various crops . The final residues of benazolin-ethyl in soil and rape seed samples are lower than 0005 mg/kg at harvest time .

Application in Environmental Science for Biodegradation

Scientific Field: Environmental Science and Microbiology

Summary of the Application: Benazolin-ethyl can be biodegraded by certain strains of bacteria, which can help in the removal of this herbicide from the environment .

Methods of Application: In this application, a strain of bacteria named Methyloversatilis sp. cd-1, which was isolated from a benazolin-ethyl wastewater treatment pool, was found to be capable of degrading benazolin-ethyl .

Results or Outcomes: This strain of bacteria was able to degrade 100 mg l-1 benazolin-ethyl to non-detectable levels within 48 hours . Three metabolites were identified as part of the degradation process .

Application in Environmental Fate Studies

Scientific Field: Environmental Science

Summary of the Application: Benazolin-ethyl has been studied for its environmental fate, particularly its potential to leach into groundwater and its persistence in soil and water systems .

Methods of Application: These studies typically involve applying Benazolin-ethyl to soil or water samples and monitoring its concentration over time using various analytical techniques .

Results or Outcomes: Benazolin-ethyl has a moderate aqueous solubility, is semi-volatile with a high potential to leach to groundwater .

Application in Ecotoxicity Studies

Scientific Field: Ecotoxicology

Methods of Application: Ecotoxicity studies often involve exposing various organisms to Benazolin-ethyl and observing the effects .

Results or Outcomes: Benazolin-ethyl has a low toxicity to birds and is moderately toxic to most aquatic organisms and earthworms .

Application in Pesticide Regulation

Scientific Field: Regulatory Science

Methods of Application: Regulatory bodies assess the safety and efficacy of Benazolin-ethyl based on data from scientific studies. This includes data on its environmental fate, ecotoxicity, and human health effects .

Results or Outcomes: Benazolin-ethyl is approved for use in several EU Member States .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Summary of the Application: Analytical methods have been developed to detect and quantify Benazolin-ethyl residues in environmental samples, such as soil and crops .

Methods of Application: These methods typically involve extraction of the samples, followed by analysis using techniques such as chromatography .

Results or Outcomes: These methods allow for the detection of Benazolin-ethyl residues at very low levels. For example, in soil and rape seed samples, residues of Benazolin-ethyl were found to be lower than 0.005 mg/kg at harvest time .

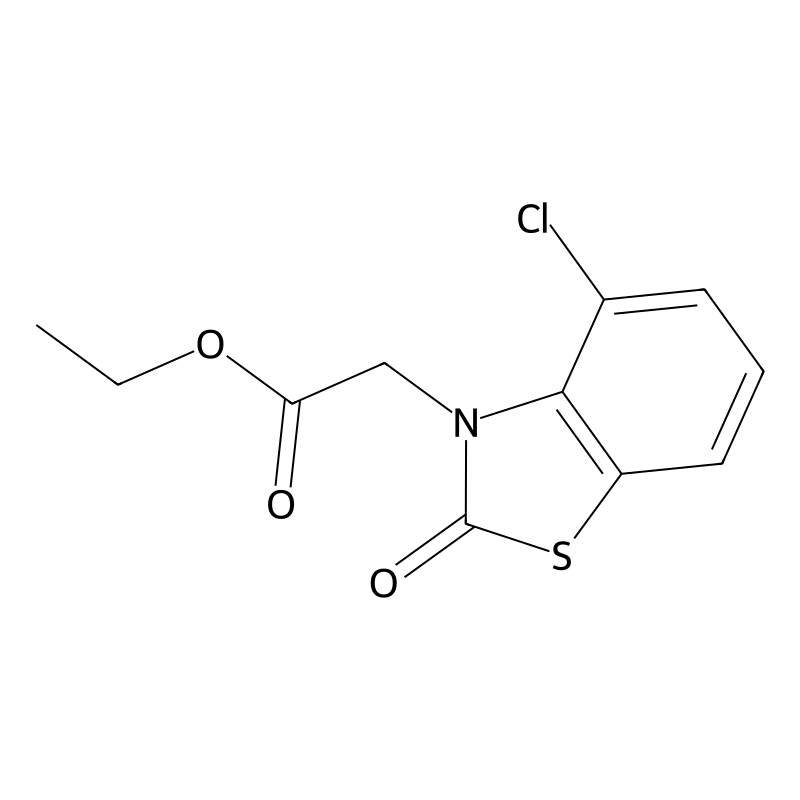

Benazolin-ethyl, also known as ethyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, is a selective post-emergence herbicide primarily used for controlling broadleaf weeds in various crops. It is characterized by its low aqueous solubility and moderate volatility, which contributes to its limited leaching potential into groundwater. Although it is not persistent in soil, it can remain in water systems for extended periods. Benazolin-ethyl exhibits low toxicity to mammals and birds, while showing moderate toxicity to aquatic organisms and earthworms .

The primary chemical reaction involving benazolin-ethyl is its hydrolysis, which leads to the degradation of the ester bond. This process results in the formation of benazolin and acetic acid as initial products. Subsequent reactions may involve the ring-opening of the benzothiazolone structure, leading to various metabolites that can further degrade in environmental conditions .

Benazolin-ethyl functions as a synthetic auxin, mimicking natural plant hormones to regulate growth processes. Its biological activity is primarily focused on inhibiting the growth of unwanted plant species while promoting the growth of desirable crops. Studies have shown that benazolin-ethyl can affect physiological and ultrastructural attributes in plants, such as Brassica napus, without causing significant adverse effects at certain concentrations .

Benazolin-ethyl can be synthesized through several methods. A notable approach involves the reaction of benzothiazolone with ethyl chloroacetate in the presence of a catalyst such as potassium iodide. This method facilitates the formation of the desired compound through an esterification process followed by necessary purification steps . The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

The primary application of benazolin-ethyl is in agriculture as a herbicide for controlling broadleaf weeds in various crops. Its selective action allows it to target specific weed species without adversely affecting the crop plants. Additionally, due to its low toxicity profile, it is considered a safer alternative to more harmful herbicides, making it suitable for integrated pest management strategies .

Interaction studies of benazolin-ethyl focus on its effects on non-target organisms and its metabolic pathways in plants. Research indicates that while it effectively controls weeds, it also interacts with soil microorganisms and can influence their activity. These interactions are crucial for understanding the compound's environmental impact and its role within agroecosystems .

Benazolin-ethyl shares structural similarities with several other herbicides that also belong to the benzothiazolone class. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Benazolin | 4-chloro-2-oxo-1,3-benzothiazole | Parent compound of benazolin-ethyl; less soluble |

| Chloramben | 2-chloro-2',6'-diethyl-N-(phenyl)acetamide | Broader spectrum herbicide; higher toxicity |

| Isoxaflutole | 5-(4-isoxazolyl)-2-methoxyphenyl methylcarbamate | Systemic action; more persistent in soil |

Benazolin-ethyl's uniqueness lies in its specific selectivity towards broadleaf weeds while maintaining low toxicity levels for mammals and beneficial organisms compared to other herbicides like chloramben and isoxaflutole . This makes it particularly advantageous in sustainable agricultural practices where minimizing ecological impact is essential.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Vapor Pressure

Pictograms

Environmental Hazard